molecular formula C23H25NO4 B13570729 Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid

Cat. No.: B13570729
M. Wt: 379.4 g/mol
InChI Key: PRKGTGPKJDMTOI-UHFFFAOYSA-N
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Description

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3,3-dimethylcyclobutane ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is widely used in SPPS due to its stability and ease of removal .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Oxidized derivatives of the cyclobutane ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives with different protecting groups.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for biological studies.

Medicine:

    Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Industry:

    Material Science: It is employed in the synthesis of novel materials with specific properties.

Comparison with Similar Compounds

  • Fmoc-phenylalanine
  • Fmoc-tyrosine
  • Fmoc-valine

Uniqueness: Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,20(25)26)24(3)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26)

InChI Key

PRKGTGPKJDMTOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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